



# Application Notes and Protocols: Studying SepF Assembly with Solid-State NMR

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Compound of Interest		
Compound Name:	SspF protein	
Cat. No.:	B1171099	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

SepF is a crucial protein in the cell division machinery of many Gram-positive bacteria.[1][2][3] It plays a role in tethering the FtsZ (Z-ring) to the cell membrane, a critical step for bacterial cytokinesis.[1][2][3][4] Understanding the assembly of SepF and its interaction with FtsZ is therefore of significant interest for the development of novel antimicrobial agents. SepF polymerizes into large, ring-like structures, which are often not amenable to high-resolution structural determination by traditional methods like X-ray crystallography or solution NMR.[4][5] [6] Solid-state NMR (ssNMR) spectroscopy has emerged as a powerful technique to study such large, non-crystalline biological assemblies, providing atomic-level insights into their structure and dynamics.[6][7][8] These application notes provide an overview of the application of ssNMR to study SepF assembly, including key findings, data presentation, and detailed experimental protocols.

Key Findings from Solid-State NMR Studies of SepF Assembly:

Solid-state NMR studies, particularly on Bacillus subtilis SepF, have provided significant insights into its structure and interaction with FtsZ:

 Structural Model of Monomeric SepF: ssNMR has been instrumental in determining the structural model of the SepF monomer within the assembled state.[1][3]



- Near Complete Resonance Assignments: Researchers have achieved near-complete chemical shift assignments for the backbone and sidechain atoms of SepF in its polymeric form.[1][3][5] This is a prerequisite for detailed structural and interaction studies.
- Mapping the SepF-FtsZ Interaction Interface: ssNMR experiments have identified the specific residues in SepF that are affected by the interaction with the C-terminal domain of FtsZ (FtsZ-CTD). These residues are located in the α1, α2 helices and the β3, β4 strands of SepF.[1][2]
- Mechanism of SepF-FtsZ Interaction: The interaction with FtsZ-CTD induces further packing of the SepF rings.[1][2][3][5] Solution NMR experiments with a dimeric mutant of SepF have shown that the formation of an α-α interface in SepF is a prerequisite for FtsZ binding.[1][2]

## Data Presentation: Quantitative Solid-State NMR Data

A key outcome of ssNMR studies on SepF is the assignment of chemical shifts, which provides residue-specific information about the protein's structure. The following table structure is recommended for presenting such quantitative data.

Table 1: Representative Solid-State NMR Chemical Shift Assignments for Assembled B. subtilis SepF.



Residue	Atom	<sup>13</sup> C Chemical Shift (ppm)	<sup>15</sup> N Chemical Shift (ppm)
Ala-X	Сα	52.8	-
Сβ	19.5	-	
N	-	124.3	-
Gly-Y	Са	45.2	-
N	-	108.9	
Ser-Z	Сα	58.7	-
Сβ	64.1	-	
N	-	115.6	-

Note: The specific chemical shift values are found in the primary literature, such as the work by Gara et al. on B. subtilis SepF. This table illustrates the format for presenting such data.

## **Experimental Protocols**

The following protocols provide a general framework for studying SepF assembly using solid-state NMR, based on established methodologies for large protein assemblies.[9][10][11]

### **Protocol 1: Sample Preparation for Solid-State NMR**

- 1. Protein Expression and Isotopic Labeling:
- Expression System: Express the SepF protein in an E. coli strain (e.g., BL21(DE3)) using a suitable expression vector (e.g., pET vector).
- Isotopic Labeling: For ssNMR, uniform isotopic labeling is typically required. Grow the E. coli in M9 minimal medium.
  - For <sup>15</sup>N labeling, use <sup>15</sup>NH<sub>4</sub>Cl as the sole nitrogen source.



- For <sup>13</sup>C labeling, use [U-<sup>13</sup>C]-glucose as the sole carbon source.
- For dual <sup>13</sup>C, <sup>15</sup>N labeling, use both <sup>15</sup>NH<sub>4</sub>Cl and [U-<sup>13</sup>C]-glucose.
- Induction: Induce protein expression with IPTG at an appropriate cell density and temperature (e.g., 0.6 OD<sub>600</sub>, 1 mM IPTG, 16-20°C overnight).
- Harvesting: Harvest the cells by centrifugation.
- 2. Protein Purification:
- Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, NaCl, with protease inhibitors) and lyse the cells using sonication or a microfluidizer.
- Clarification: Centrifuge the lysate at high speed to remove cell debris.
- Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), purify the soluble fraction using an appropriate affinity column (e.g., Ni-NTA).
- Size Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to isolate the monomeric or dimeric form and remove any aggregates.
- Purity Check: Verify the purity of the protein using SDS-PAGE.
- 3. Preparation of Assembled SepF for ssNMR:
- Induce Assembly: SepF assembly into filaments or rings can often be induced by changing buffer conditions (e.g., pH, ionic strength) or by concentrating the protein. The specific conditions will need to be optimized.
- Pelleting: Once assembled, the SepF polymer can be pelleted by ultracentrifugation.
- Washing: Wash the pellet with the assembly buffer to remove any remaining soluble protein.
- 4. Packing the ssNMR Rotor:
- Rotor Selection: Choose an appropriate ssNMR rotor (e.g., 3.2 mm or 1.3 mm diameter)
   based on the required magic angle spinning (MAS) speed.



 Packing: Carefully pack the hydrated SepF assembly pellet into the rotor using a specialized packing tool. Ensure the sample is balanced for stable spinning.

#### **Protocol 2: Solid-State NMR Data Acquisition**

- 1. Spectrometer Setup:
- Perform experiments on a high-field ssNMR spectrometer (e.g., 600-900 MHz).
- Use a triple-resonance (<sup>1</sup>H, <sup>13</sup>C, <sup>15</sup>N) MAS probe.
- Set the sample temperature to a value that ensures sample stability and optimal spectral resolution (e.g., 5-10 °C).
- 2. Key ssNMR Experiments:
- Initial Characterization:
  - 1D <sup>13</sup>C CP-MAS: To check the overall sample quality and spectral dispersion.
  - 2D <sup>13</sup>C-<sup>13</sup>C Correlation: Use Dipolar Assisted Rotational Resonance (DARR) or Proton-Driven Spin Diffusion (PDSD) to obtain initial resonance assignments.
- Backbone Resonance Assignment:
  - 2D <sup>15</sup>N-<sup>13</sup>C Correlation (NCA): Correlates the backbone amide nitrogen with the Cα of the same residue and the preceding residue.
  - 3D NCACX, NCOCX: These experiments provide through-bond correlations for sequential backbone assignments.
- Sidechain Resonance Assignment:
  - 3D CANCO, CBCANCO: To assign sidechain resonances.
- Structural Restraints:
  - ¹³C-¹³C DARR (with longer mixing times): To identify long-range correlations which can be used as distance restraints for structure calculation.



- ¹H-¹³C or ¹H-¹⁵N HETCOR: To probe proton-heteroatom proximities.
- 3. Typical Experimental Parameters:
- MAS Rate: 10-20 kHz for 3.2 mm rotors. Higher speeds can be achieved with smaller rotors.
- Cross-Polarization (CP): Optimize the CP contact time for efficient magnetization transfer.
- Recycling Delay: Set based on the T<sub>1</sub> relaxation time of the protons (typically 1.5-3 seconds).

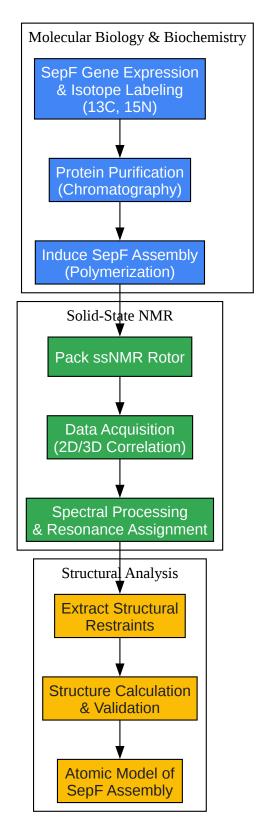
### **Protocol 3: Data Analysis and Structure Determination**

- 1. Spectral Processing:
- Process the multidimensional ssNMR data using software such as TopSpin, NMRPipe, or Sparky.
- Apply appropriate window functions (e.g., sine-bell) and zero-filling to enhance resolution.
- 2. Resonance Assignment:
- Use a combination of 2D and 3D correlation spectra to sequentially assign the backbone and sidechain resonances.
- Software like CcpNmr Analysis can aid in this process.
- 3. Structure Calculation:
- Extract distance restraints from long-range correlations observed in <sup>13</sup>C-<sup>13</sup>C DARR spectra.
- Use chemical shifts to predict backbone torsion angles  $(\varphi, \psi)$  using programs like TALOS+.
- Perform structure calculations using software like CYANA or Xplor-NIH, incorporating the experimental restraints.
- Validate the resulting structural models.

#### **Visualizations**



# **Experimental Workflow for ssNMR Studies of SepF Assembly**

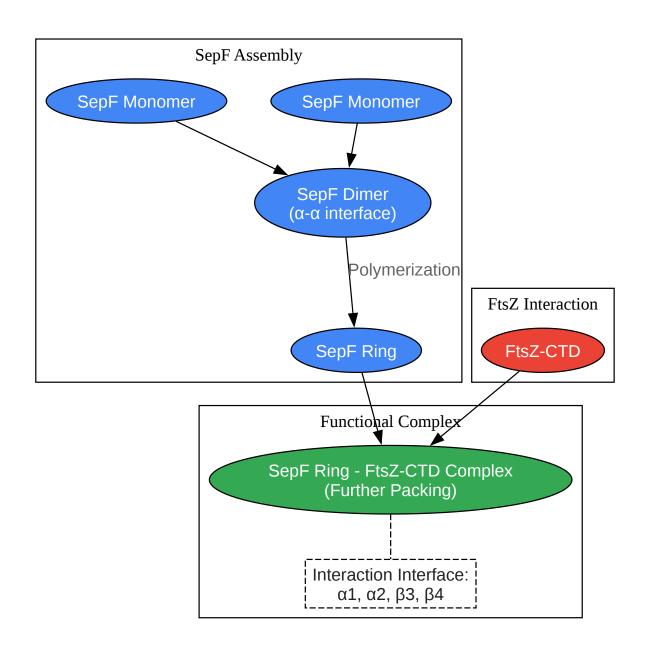




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Caption: Workflow for the structural analysis of SepF assembly using solid-state NMR.

### **SepF Assembly and Interaction with FtsZ-CTD**



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